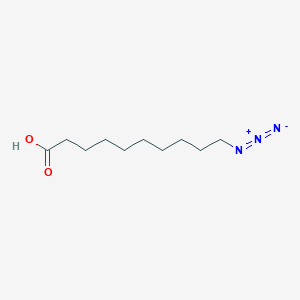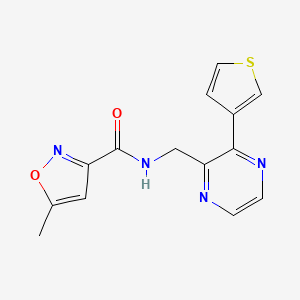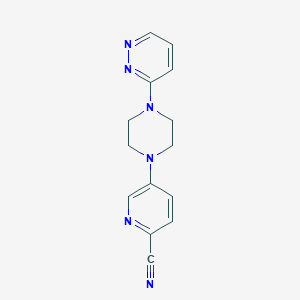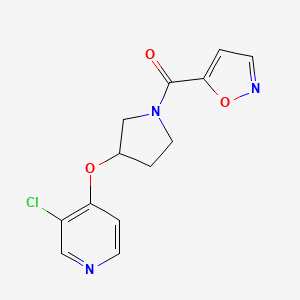
10-Azidodecanoic acid
Overview
Description
10-Azidodecanoic acid is a chemical compound with the molecular formula C10H19N3O2 . It has an average mass of 213.277 Da and a monoisotopic mass of 213.147720 Da .
Synthesis Analysis
The this compound substrate was synthesized following previously described methods . Sodium azide was added to a solution of 10-bromodecanoic acid in dimethyl sulfoxide .Molecular Structure Analysis
This compound contains a total of 33 bonds; 14 non-H bonds, 3 multiple bonds, 10 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 1 positively charged N, and 1 hydroxyl group .Chemical Reactions Analysis
The lipoic acid ligase variant, LplA W37V, functionalizes proteins by covalently attaching an azide-bearing lipoic acid derivative to a 13-amino acid recognition sequence known as the lipoic acid ligase acceptor peptide (LAP) .Physical and Chemical Properties Analysis
This compound has 5 H bond acceptors, 1 H bond donor, and 10 freely rotating bonds . It has an ACD/LogP of 2.87, an ACD/LogD (pH 5.5) of 2.14, an ACD/BCF (pH 5.5) of 16.01, an ACD/KOC (pH 5.5) of 150.39, an ACD/LogD (pH 7.4) of 0.34, an ACD/BCF (pH 7.4) of 1.00, and an ACD/KOC (pH 7.4) of 2.41 . Its polar surface area is 50 Å^2 .Scientific Research Applications
Protein-Polymer Conjugation : 10-Azidodecanoic acid is utilized in protein‐polymer conjugates, which are relevant in various fields like therapeutics and biofuels. In particular, the mutation in Lipoic acid ligase (LplA) to accommodate 10‐azidodecanoic acid has been a significant advancement. This mutation allows the use of click chemistry for attaching polymers to protein-ligated this compound, enhancing the exploration of protein‐polymer conjugates (Schmitz, Konkolewicz, & Page, 2017).
Azo Dye Research : The study of iodoazide addition to olefinic esters, including the production of 10-azidoundec-10-enic acid from methyl 10-undecenoate, provides insights into the chemistry of azo compounds and their derivatives. This research is pertinent in understanding the chemical behavior and potential applications of azo dyes, where this compound plays a role (Ali et al., 1984).
Bioorthogonal Protein Modification and Immobilization : The versatility of this compound is showcased in bioconjugation, particularly in protein modification. The enzymatic attachment of azide-bearing lipoic acid derivatives to proteins, facilitated by LplA variants, enables subsequent chemical modifications through azide-alkyne click chemistry. This method is crucial in conjugating diverse chemical entities, including fluorophores, to proteins (Plaks & Kaar, 2019).
Fermentation Process Optimization : In the field of biotechnology, this compound is used in the biosynthesis of medium chain-length poly(3-hydroxyalkanoates) [PHA] polymers in Escherichia coli. The controlled co-feeding of this compound in a fermentation process leads to the production of specific PHA polymers, highlighting its role in bioplastic production and biotechnological applications (Scheel et al., 2021).
Mechanism of Action
Target of Action
The primary target of 10-Azidodecanoic acid is a variant of the lipoic acid ligase, specifically LplA W37V . This enzyme is capable of functionalizing proteins by covalently attaching an azide-bearing lipoic acid derivative to a 13-amino acid recognition sequence known as the lipoic acid ligase acceptor peptide (LAP) . The LAP sequence can be introduced within a protein at internal and/or terminal sites as well as at multiple sites simultaneously .
Mode of Action
This compound interacts with its target, the LplA W37V enzyme, through a process called ligation . In this process, the enzyme attaches the this compound to the LAP-containing target protein . Once attached, the azide group of the this compound can be modified with diverse chemical entities through azide–alkyne click chemistry .
Biochemical Pathways
The attachment of this compound to a protein via the LplA W37V enzyme enables the conjugation of chemical probes such as fluorophores . This process facilitates polymer attachment, glycosylation, and protein immobilization, among other possible chemical modifications . The versatility of the attached azide group is complemented by the modular nature of the LAP sequence .
Result of Action
The result of the action of this compound is the modification and immobilization of the target protein . This is achieved through the attachment of the azide group of the this compound to the LAP sequence of the target protein, followed by further chemical modifications .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the enzymatic attachment of bioorthogonal reactive handles to peptide recognition sequences can be controlled regionally and temporally . The ability to express enzymes in cells and to specifically target them to certain organelles allows such approaches to be used in vivo . This creates additional control parameters that can be exploited when designing an experiment .
Safety and Hazards
Future Directions
The lipoic acid ligase variant, LplA W37V, has been used to introduce 10-azidodecanoic acid to a LAP-containing target protein (i.e., green fluorescent protein (GFP)) . This method allows for the enzymatic attachment of bioorthogonal reactive handles to peptide recognition sequences that are genetically fused to target proteins of interest . The attached azide group can be modified with diverse chemical entities through azide–alkyne click chemistry, enabling conjugation of chemical probes such as fluorophores and facilitating polymer attachment, glycosylation, and protein immobilization . This approach has potential for further development and application in protein bioconjugation .
Biochemical Analysis
Biochemical Properties
10-Azidodecanoic acid has been used as a substrate for the enzyme lipoic acid ligase (LplA). This allows for the site-specific labeling and functionalization of proteins .
Cellular Effects
The effects of this compound at the cellular level are primarily related to its role in protein modification. By attaching to proteins, this compound can influence protein function and cellular processes . Detailed studies on its effects on cell signaling pathways, gene expression, and cellular metabolism are currently limited.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the LplA enzyme. The LplA W37V variant can attach this compound to the LAP sequence on target proteins. Once attached, the azide group on this compound can be modified with diverse chemical entities through azide–alkyne click chemistry .
Temporal Effects in Laboratory Settings
It is known that the compound can be stably attached to proteins via the LplA enzyme
Metabolic Pathways
It is known that this compound can be attached to proteins via the LplA enzyme
Subcellular Localization
The subcellular localization of this compound is likely to depend on the proteins it is attached to. As it can be attached to proteins via the LplA enzyme , its localization may be influenced by the localization of these proteins
Properties
IUPAC Name |
10-azidodecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c11-13-12-9-7-5-3-1-2-4-6-8-10(14)15/h1-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQUZMZZOUGGHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-methoxyphenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole](/img/structure/B2462753.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2462754.png)
![[1-(4-Bromo-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2462755.png)
![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2462756.png)
![7-(3,4-dimethylphenyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2462758.png)



![1-Piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2462770.png)
![Methyl 2-(2-{[4-fluoro-3-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate](/img/structure/B2462771.png)


![N-Cyclopropyl-N-[(4-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2462774.png)
